molecular formula C23H23F3N2O2 B2844827 (4,4-dimethyl-2-oxo-6-(benzylamino)cyclohex-1-enyl)-N-(3-(trifluoromethyl)phenyl)formamide CAS No. 312324-33-7

(4,4-dimethyl-2-oxo-6-(benzylamino)cyclohex-1-enyl)-N-(3-(trifluoromethyl)phenyl)formamide

Cat. No. B2844827
M. Wt: 416.444
InChI Key: LZYBGLUMSXORPP-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, molecular formula, and molecular weight. The structure can be deduced from the name.



Synthesis Analysis

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Molecular Structure Analysis

This involves understanding the 3D structure of the molecule, including the types of bonds (covalent, ionic, etc.) and their arrangement in space.



Chemical Reactions Analysis

This involves understanding how the compound reacts with other substances. This could include its reactivity, what conditions it requires to react, and what products it forms.



Physical And Chemical Properties Analysis

This involves understanding the compound’s physical properties (melting point, boiling point, solubility, etc.) and chemical properties (acidity, basicity, reactivity, etc.).


Scientific Research Applications

Synthesis of Derivatives and Reactivity

  • Enaminoketones Synthesis and Reactivity : Studies on enaminoketones, compounds structurally related to the specified compound, show their utility in synthesizing a variety of derivatives through reactions like halogenation and conversion into carboxamides and thiocarboxamides. These reactions highlight the potential of such compounds in the synthesis of new chemical entities with possible pharmaceutical applications (Jirkovsky, 1974).

  • Synthesis of Pyrazolo[4,3-d]isoxazoles : Research on the synthesis of 3-phenyl-6H-pyrazolo[4,3-d]isoxazoles from benzoyl-5-hydroxypyrazoles showcases the use of compounds with functionalities similar to the specified compound in generating novel heterocyclic structures. This has implications for the discovery of new drugs and materials (Holzer & Hahn, 2003).

Antimicrobial Activity

  • Tetrahydropyrimido [4, 5-b]-quinoline Derivatives : The synthesis of tetrahydropyrimidoquinoline derivatives from reactions involving compounds with functionalities similar to the specified compound indicates their potential antimicrobial activity. This suggests a possible application in developing new antimicrobial agents (Elkholy & Morsy, 2006).

Photoinduced Reactions

  • Photoinduced Oxidative Formylation : Research demonstrating the photoinduced oxidative formylation of N,N-dimethylanilines without an external photocatalyst suggests the potential of compounds with similar structural features in photochemical transformations. This opens avenues for research in green chemistry and photochemical synthesis (Yang et al., 2017).

Polyimide Synthesis

  • Organosoluble Polyimides : The synthesis of organosoluble polyimides with trifluoromethyl-substituted benzene in the side chain from diamines hints at the utility of compounds with similar substituents in creating new materials with desirable properties like solubility and thermal stability. This research could be relevant for the development of high-performance polymers and coatings (Liu et al., 2002).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

6-benzylimino-2-hydroxy-4,4-dimethyl-N-[3-(trifluoromethyl)phenyl]cyclohexene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23F3N2O2/c1-22(2)12-18(27-14-15-7-4-3-5-8-15)20(19(29)13-22)21(30)28-17-10-6-9-16(11-17)23(24,25)26/h3-11,29H,12-14H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKQCWWMALSXAFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C(=NCC2=CC=CC=C2)C1)C(=O)NC3=CC=CC(=C3)C(F)(F)F)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4,4-dimethyl-2-oxo-6-(benzylamino)cyclohex-1-enyl)-N-(3-(trifluoromethyl)phenyl)formamide

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